Lipophilicity Advantage vs. 4-Position Isomer & Direct Analog
The target compound exhibits a computed octanol–water partition coefficient (XLogP3-AA) of 0.7, representing a 0.2 log unit increase over its 4-position regioisomer (XLogP3 = 0.5) and a 0.4 log unit increase over the directly ring-attached tetrahydro-2H-thiopyran-4-sulfonyl chloride 1,1-dioxide (XLogP3 = 0.3), all computed by the XLogP3 3.0 algorithm within PubChem [1][2][3]. A ΔlogP of +0.4 corresponds to an approximately 2.5-fold higher octanol-phase partitioning, which is relevant for passive membrane permeability in cell-based assays and influences pharmacokinetic distribution [1].
Target
0.7
2-position isomer
Comparators
0.5 / 0.3
4-isomer / direct analog
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 4-position isomer (CAS 1784839-83-3): XLogP3 = 0.5; Direct ring-attached analog (CAS 1221722-37-7): XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +0.2 vs. 4-isomer; ΔXLogP3 = +0.4 vs. direct ring-attached analog (~2.5-fold partition coefficient difference) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 and 2025.09.15) |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability, which is a critical parameter when the compound is used to generate sulfonamide libraries for intracellular target screening.
- [1] PubChem. Compound Summary for CID 84705916: (1,1-Dioxo-1lambda6-thian-2-yl)methanesulfonyl chloride. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/1565319-01-8 View Source
- [2] PubChem. Compound Summary for CID 84705914: (1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/1784839-83-3 View Source
- [3] PubChem. Compound Summary for CID 47002530: 2H-Thiopyran-4-sulfonyl chloride, tetrahydro-, 1,1-dioxide. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/1221722-37-7 View Source
